

Application Notes and Protocols: Preparation of Calcium Phosphate Nanoparticles

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Compound of Interest		
Compound Name:	Calciumphosphinat	
Cat. No.:	B3029770	Get Quote

An Important Note on Terminology: The following application notes detail the preparation of calcium phosphate nanoparticles. While the initial request specified "calcium phosphinate," the overwhelming body of scientific literature focuses on calcium phosphate nanoparticles for biomedical applications due to their biocompatibility and similarity to the mineral component of bone.[1][2] It is presumed that the intended subject of inquiry was calcium phosphate.

Introduction

Calcium phosphate (CaP) nanoparticles are of significant interest to researchers, scientists, and drug development professionals due to their exceptional biocompatibility, biodegradability, and versatility as delivery vehicles for a wide range of therapeutic agents.[2][3][4] Their composition is analogous to the primary inorganic constituent of human bones and teeth, which minimizes toxicity and inflammatory responses.[1][5] A key feature of CaP nanoparticles is their pH-dependent solubility; they remain stable at physiological pH (around 7.4) but readily dissolve in the acidic environments of endosomes and lysosomes (pH < 5.0), facilitating the intracellular release of their cargo.[5][6] This characteristic makes them highly suitable for targeted drug and gene delivery.[6][7]

These application notes provide a detailed overview of a common method for preparing CaP nanoparticles—wet chemical precipitation—along with characterization data and protocols.

Data Presentation



Table 1: Physicochemical Characterization of Calcium

Phosphate Nanoparticles

Parameter Parameter	Typical Value Range	Method of Analysis	Reference
Hydrodynamic Diameter	20 - 200 nm	Dynamic Light Scattering (DLS)	[8][9][10]
Polydispersity Index (PDI)	< 0.3	Dynamic Light Scattering (DLS)	[8]
Zeta Potential	-10 mV to -30 mV	Electrophoretic Light Scattering (ELS)	[6][8]
Calcium/Phosphate (Ca/P) Molar Ratio	1.0 - 1.67	X-ray Photoelectron Spectroscopy (XPS) / Energy Dispersive X- ray Spectroscopy (EDS)	[11][12]
Specific Surface Area	12 - 50 m²/g	Brunauer-Emmett- Teller (BET) Analysis	[11]

Table 2: Drug Loading and Encapsulation Efficiency

Therapeutic Agent	Loading Capacity (µg/mg of CaP)	Encapsulation Efficiency (%)	Method of Loading	Reference
Enalaprilat	250 ± 10	Not Reported	Coprecipitation	[6]
Superoxide Dismutase 1 (SOD1)	6.6 ± 2	Not Reported	Coprecipitation	[6]
Plasmid DNA	up to 88	Not Reported	Sorption	[6]
Ceramide	Not Reported	Not Reported	Encapsulation	[10]

Experimental Protocols



Protocol 1: Preparation of Calcium Phosphate Nanoparticles by Wet Chemical Precipitation

This protocol describes a common and straightforward method for synthesizing CaP nanoparticles.[12][13]

Materials:

- Calcium chloride (CaCl₂) solution (e.g., 180 mM in deionized water)
- Disodium phosphate (Na₂HPO₄) solution (e.g., 108 mM in deionized water)
- Polyvinylpyrrolidone (PVP) solution (optional, as a stabilizer)
- Deionized water
- · Magnetic stirrer and stir bar
- · Pipettes and glassware
- Centrifuge and centrifuge tubes
- Freeze-dryer (optional, for powder preparation)

Procedure:

- Prepare separate aqueous solutions of calcium chloride and disodium phosphate at the desired concentrations.
- Place the calcium chloride solution in a beaker on a magnetic stirrer and begin stirring at room temperature.
- Slowly add the disodium phosphate solution dropwise to the stirring calcium chloride solution. Maintain a constant stirring speed. The pH of the mixture should be monitored and kept between 5 and 6.[12]
- A milky white precipitate of calcium phosphate nanoparticles will form.



- Continue stirring the suspension for a designated period (e.g., 1-2 hours) to allow for particle formation and stabilization.
- (Optional) To prevent agglomeration, a stabilizing agent such as PVP can be added dropwise to the nanoparticle suspension while stirring.[12]
- Collect the nanoparticles by centrifugation (e.g., 10,000 x g for 15 minutes).
- Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water followed by centrifugation. Repeat this washing step 2-3 times to remove unreacted precursors.
- After the final wash, the nanoparticles can be resuspended in an appropriate buffer for immediate use or freeze-dried to obtain a powder for long-term storage.

Protocol 2: Characterization of Calcium Phosphate Nanoparticles

- 1. Size and Zeta Potential Analysis:
- Resuspend a small amount of the prepared CaP nanoparticles in deionized water or a suitable buffer.
- Analyze the hydrodynamic diameter, polydispersity index, and zeta potential using a Dynamic Light Scattering (DLS) instrument.
- 2. Morphological and Compositional Analysis:
- For Scanning Electron Microscopy (SEM), drop-cast the nanoparticle suspension onto a silicon wafer and allow it to air dry.
- For Transmission Electron Microscopy (TEM), place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to dry.
- Characterize the morphology and size of the nanoparticles using SEM and TEM.



- The elemental composition (Ca and P) can be determined using Energy Dispersive X-ray Spectroscopy (EDS) coupled with the electron microscope.
- 3. Crystallinity Analysis:
- Dry the nanoparticle sample to a powder.
- Analyze the crystalline structure using Powder X-ray Diffraction (PXRD). The resulting diffraction pattern can be compared to known calcium phosphate phases like hydroxyapatite and tricalcium phosphate.[8][13]

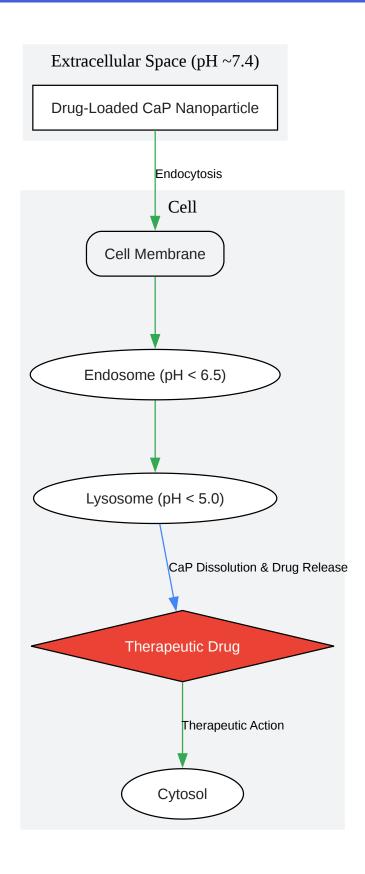
Visualizations



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Caption: Experimental workflow for the synthesis of calcium phosphate nanoparticles.





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Caption: Cellular uptake and drug release mechanism of CaP nanoparticles.



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